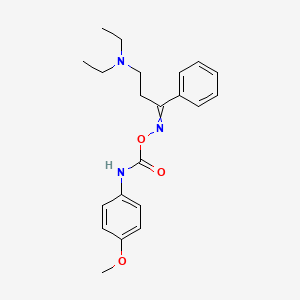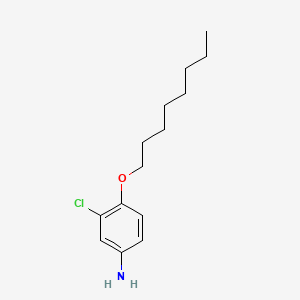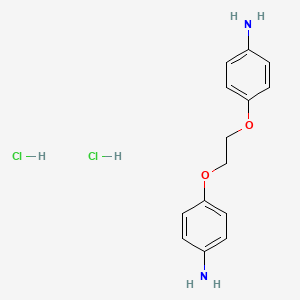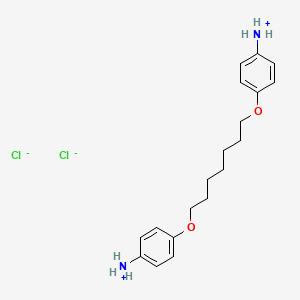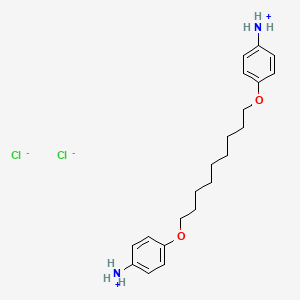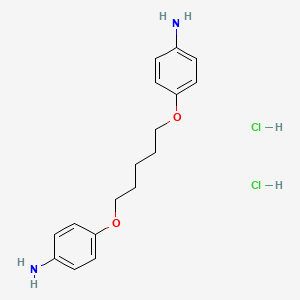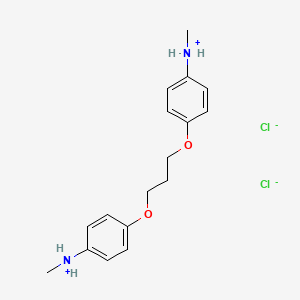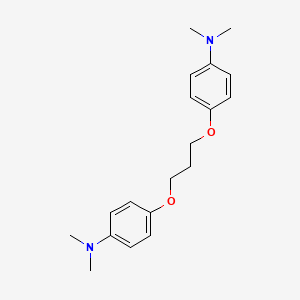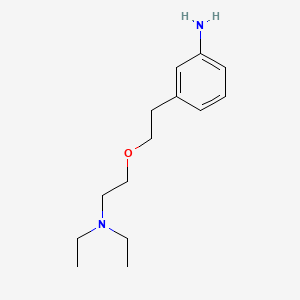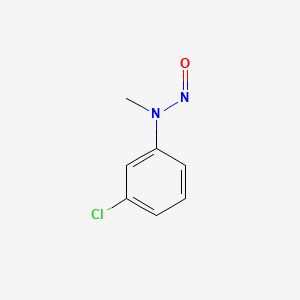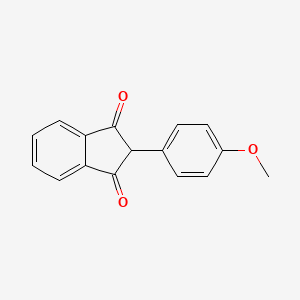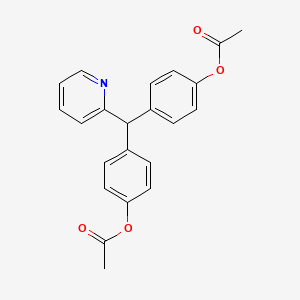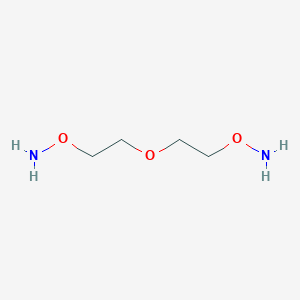![molecular formula C20H20O8P2 B1667485 [1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid) CAS No. 1059677-92-7](/img/structure/B1667485.png)
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPH-676 is a bioactive chemical.
Scientific Research Applications
Metal Phosphonate Catalysts
A study by Wang Yi-xin et al. (2022) explored metal phosphonate networks, including zoledronic acid, a close relative of the specified compound, as efficient catalysts for the chemical fixation of CO2 under mild conditions. This indicates the potential of such compounds in environmental applications.
Synthesis Methodology
M. Egorov et al. (2011) link detailed a one-pot procedure for synthesizing corresponding bisphosphonates from carboxylic acids. This methodology could be applicable to the synthesis of the specified compound, demonstrating its relevance in chemical manufacturing processes.
Hydrogen Bonding and Coordination Studies
Research by G. Reiss, Marco Puhl, and G. Hägele (2018) link on hydrogen bonding and sodium coordination in similar bisphosphonate compounds provides insights into the molecular interactions of these chemicals, which could be relevant for the specified compound.
Calcium-Phosphonate Interactions
K. Demadis et al. (2009) link examined the solution behavior and calcium binding of a related bisphosphonic acid. This research is pertinent in understanding the biochemical interactions of similar compounds in biological systems.
Novel Bisphosphonates for Bone Mineralization
S. Savino et al. (2018) link synthesized new bisphosphonates for targeting key enzymes involved in bone homeostasis. These findings suggest the potential biomedical applications of similar bisphosphonic acids.
Polynuclear Complex Formation
M. Lamson et al. (1984) link investigated the formation of polynuclear complexes with calcium, indicating the compound's relevance in understanding mineral interactions.
Catalyst Support Synthesis
A study by M. Sundell et al. (1993) link on the synthesis of bis(phosphonic acid)-functionalized surfaces for catalyst supports suggests potential industrial applications for similar compounds.
properties
CAS RN |
1059677-92-7 |
|---|---|
Product Name |
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid) |
Molecular Formula |
C20H20O8P2 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
InChI Key |
NWIARQRYIRVYCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPH-676; BPH 676; BPH676. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



